(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is an organic compound with the molecular formula C10H12N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one typically involves the reaction of pyridine-4-carbaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to bind to these targets and alter their activity, resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(dimethylamino)-N,N-dimethylacrylamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
(E)-3-(dimethylamino)methylidene-1,1-dimethylurea: Shares the dimethylamino group but differs in the core structure, affecting its chemical properties and applications
Uniqueness
(2E)-3-(dimethylamino)-1-(pyridin-4-yl)but-2-en-1-one is unique due to its specific combination of a pyridine ring and a dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERHIRHODWYXGV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=NC=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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